(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
CAS No.: 155899-66-4
Cat. No.: VC21211577
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol - 155899-66-4](/images/no_structure.jpg)
CAS No. | 155899-66-4 |
---|---|
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Standard InChI | InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
Standard InChI Key | AXPYGRDXRLICKY-JRTVQGFMSA-N |
Isomeric SMILES | CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C |
SMILES | CC1(OC2C(CC(C2O1)O)N)C |
Canonical SMILES | CC1(OC2C(CC(C2O1)O)N)C |
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-ol is a complex organic compound with a specific stereochemical configuration. This compound is part of a broader class of cyclopentane derivatives, which are significant in pharmaceutical and chemical research due to their diverse biological activities and synthetic applications.
Synthesis and Applications
The synthesis of this compound typically involves complex organic reactions that require precise control over stereochemistry. It is often used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. The compound's unique structure makes it a valuable precursor for various chemical transformations.
Biological and Pharmacological Significance
While specific biological activities of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-ol are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. The presence of an amino group and the specific stereochemistry can contribute to interactions with biological targets, making it a candidate for further pharmacological investigation.
Research Findings and Future Directions
Research in the field of chiral compounds like (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-ol is ongoing, with a focus on developing efficient synthesis methods and exploring their biological activities. The development of asymmetric organocatalysis has facilitated the synthesis of such stereopure compounds, which are crucial for achieving high efficacy and specificity in drug candidates .
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